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Compound of Interest

Compound Name: 2-Pyrimidinecarboxylic acid

Cat. No.: B030524

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
pyrimidinecarboxylic acid, a key heterocyclic compound with applications in medicinal
chemistry and materials science. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-pyrimidinecarboxylic acid.
Due to the limited availability of publicly accessible, experimentally verified NMR and Mass
Spectrometry data for 2-pyrimidinecarboxylic acid, the presented NMR and MS data are
predicted based on established spectroscopic principles and data from analogous compounds.
The IR data is based on available experimental spectra.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
~9.1 Doublet ~4.8 H4, H6
~7.6 Triplet ~4.8 H5
>10 Broad Singlet - COOH
Table 2: 13C NMR Spectroscopic Data (Predicted)
Chemical Shift (6) ppm Assignment
~165 C=0
~158 C2
~157 C4, C6
~122 C5
Table 3: IR Spectroscopic Data
Frequency (cm™?) Intensity Assignment
3100-2500 Broad O-H stretch (Carboxylic Acid)
~1710 Strong C=0 stretch (Carboxylic Acid)
~1570 Medium C=N stretch (Pyrimidine Ring)
~1450 Medium C=C stretch (Pyrimidine Ring)
~1320 Medium C-O stretch
~990 Medium O-H bend
Table 4: Mass Spectrometry Data (Predicted)
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miz Relative Intensity (%) Assighment

124 High [M]* (Molecular lon)
107 Medium [M-OH]*

96 High [M-COJ*

79 High [M-COOH]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for a solid organic compound like 2-pyrimidinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 2-pyrimidinecarboxylic acid.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
* 'H NMR Spectroscopy:

o The *H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

o The experiment is run at room temperature.

o The spectral width is set to encompass all expected proton resonances (typically 0-12
ppm).

o A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
o Chemical shifts are referenced to the residual solvent peak.

e 13C NMR Spectroscopy:
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[e]

The 3C NMR spectrum is recorded on the same spectrometer, operating at an appropriate
frequency (e.g., 100 MHz for a 400 MHz *H instrument).

o Proton decoupling is used to simplify the spectrum.
o The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).

o Alarger number of scans is typically required compared to *H NMR to obtain a good
signal-to-noise ratio.

o Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR)-FTIR:

o A small amount of the solid 2-pyrimidinecarboxylic acid sample is placed directly onto
the ATR crystal.

o Pressure is applied to ensure good contact between the sample and the crystal.
o The IR spectrum is recorded in the range of 4000-400 cm™1.

o The background spectrum of the clean ATR crystal is recorded and subtracted from the
sample spectrum.

o KBr Pellet Method:

[¢]

Approximately 1-2 mg of 2-pyrimidinecarboxylic acid is finely ground with ~100 mg of
dry potassium bromide (KBr).

[¢]

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

[¢]

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

[e]

The IR spectrum is recorded in the range of 4000-400 cm™2.

Mass Spectrometry (MS)
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e Electron lonization (El) Mass Spectrometry:

o A small amount of the 2-pyrimidinecarboxylic acid sample is introduced into the mass
spectrometer, typically via a direct insertion probe.

o The sample is vaporized by heating.

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z).

[¢]

A mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-pyrimidinecarboxylic acid.
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Caption: Workflow of Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 2-
Pyrimidinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b030524#spectroscopic-data-nmr-ir-ms-of-2-
pyrimidinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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